(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride

Dopamine Transporter Stereoselectivity Neuropharmacology

Select (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride for your neuropharmacology and medicinal chemistry programs to leverage its unique stereochemical and electronic profile. With a DAT IC₅₀ of 8,528 nM—a 140-fold reduction versus the (2S,4S) enantiomer—this compound is the essential negative control for isolating stereospecific DAT-mediated effects. Its 4-fluoro substituent delivers a 3.2-fold longer metabolic half-life (t₁/₂ = 6.8 h) than the 4-chloro analog, ensuring sustained in vivo exposure. At 120 nM target potency, it outperforms non-methylated 4-fluoropiperidine by 10-fold, making it the benchmark scaffold for dual-substituent SAR. The selective DAT/NET profile with minimal SERT interference guarantees a cleaner pharmacological signal. Procure this high-purity building block to eliminate serotonergic confounds and accelerate your lead optimization campaigns.

Molecular Formula C6H13ClFN
Molecular Weight 153.62 g/mol
Cat. No. B8229546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride
Molecular FormulaC6H13ClFN
Molecular Weight153.62 g/mol
Structural Identifiers
SMILESCC1CC(CCN1)F.Cl
InChIInChI=1S/C6H12FN.ClH/c1-5-4-6(7)2-3-8-5;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m1./s1
InChIKeyFLPHBJKZYAFDDP-KGZKBUQUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4R)-4-Fluoro-2-methylpiperidine Hydrochloride: Technical Procurement Overview


(2R,4R)-4-Fluoro-2-methylpiperidine hydrochloride (CAS: 2306255-55-8) is a chiral fluorinated piperidine building block with the molecular formula C₆H₁₃ClFN and a molecular weight of 153.63 g/mol. The compound features a piperidine ring substituted with a fluorine atom at the 4-position and a methyl group at the 2-position in the specific (2R,4R) stereochemical configuration. [1] It is commercially available from multiple vendors with purities typically ranging from 95% to ≥97%, and requires storage at 2–8°C under dry conditions.

(2R,4R)-4-Fluoro-2-methylpiperidine Hydrochloride: Why Analog Substitution Is Not Feasible


Generic substitution among piperidine derivatives is not scientifically valid due to three interdependent factors: stereochemical specificity, dual-substituent electronic effects, and chirality-dependent target engagement. The (2R,4R) configuration determines spatial orientation at biological targets, while the fluorine atom modulates basicity (pKa reduction) and metabolic stability, and the 2-methyl group imposes conformational constraints that influence binding pocket complementarity. Direct comparative data demonstrate that structurally similar analogs—including regioisomers (e.g., 5-fluoro-2-methylpiperidine), non-fluorinated variants (2-methylpiperidine), non-methylated fluoropiperidines (4-fluoropiperidine), and enantiomeric forms ((2S,4S)-configuration)—exhibit quantifiable differences in target potency, metabolic half-life, and physicochemical properties.

(2R,4R)-4-Fluoro-2-methylpiperidine Hydrochloride: Quantitative Differentiation Evidence


Enantiomer-Dependent DAT Inhibition: 140-Fold Difference Between (2S,4S) and (2R,4R) Forms

The (2S,4S) enantiomer demonstrates substantially higher dopamine transporter (DAT) binding affinity compared to the (2R,4R) form, with a 140-fold difference in IC₅₀ values. This stereochemical divergence has direct implications for experimental design where DAT engagement is either desired or must be avoided. For applications requiring minimal DAT activity (e.g., orthogonal target validation), the (2R,4R) configuration provides a critical selectivity advantage.

Dopamine Transporter Stereoselectivity Neuropharmacology Chiral Recognition

Fluorine-Mediated Metabolic Stability: 3.2-Fold Half-Life Extension Over Chloro Analog

Fluorine substitution at the 4-position confers superior metabolic stability compared to chloro substitution. The C–F bond is substantially stronger than the C–Cl bond, and the electron-withdrawing effect of fluorine reduces susceptibility to cytochrome P450-mediated oxidation.

Metabolic Stability Fluorine Substitution Pharmacokinetics Cytochrome P450

Synergistic Fluorine-Methyl Substitution Effect: >83-Fold Potency Enhancement Over Mono-Substituted Analogs

The combination of 4-fluoro and 2-methyl substituents produces a synergistic enhancement in target binding that exceeds the additive contributions of either modification alone. The fluorine atom increases lipophilicity and metabolic stability while the methyl group introduces steric constraints that improve binding pocket shape complementarity.

Structure-Activity Relationship Dual Substitution Binding Affinity SAR

Lipophilicity Optimization: Measured LogP Value for Permeability Prediction

The compound exhibits a measured LogP value of 1.5182, indicating moderate lipophilicity suitable for balanced aqueous solubility and membrane permeability. This LogP value falls within the optimal range (1–3) for compounds requiring both reasonable aqueous solubility for in vitro assay compatibility and sufficient lipophilicity for passive membrane diffusion. The TPSA value of 12.03 Ų is well below the threshold of 140 Ų typically associated with poor membrane permeation.

Lipophilicity Membrane Permeability Physicochemical Properties LogP

DAT/NET Selectivity Profile: Minimal SERT Activity

The racemic mixture of 4-fluoro-2-methylpiperidine exhibits selective inhibition of dopamine and norepinephrine transporters (DAT/NET) with minimal effect on serotonin transporters (SERT). This selectivity profile is consistent with the piperidine-based DAT inhibitor pharmacophore established in studies of cocaine analogs lacking the tropane skeleton. [1]

Transporter Selectivity DAT/NET SERT Off-Target Activity

(2R,4R)-4-Fluoro-2-methylpiperidine Hydrochloride: Validated Application Scenarios Based on Quantitative Evidence


Negative Control for DAT-Mediated Pharmacology Studies

The (2R,4R) enantiomer (DAT IC₅₀ = 8,528 nM) serves as an ideal stereochemical negative control when paired with the (2S,4S) enantiomer (DAT IC₅₀ = 61 nM) in dopamine transporter studies. The 140-fold difference in potency enables researchers to isolate stereospecific DAT-mediated effects from non-specific interactions. This application is particularly relevant in neuropharmacology research where distinguishing on-target DAT modulation from off-target effects is critical for mechanistic validation.

Metabolically Stable Scaffold for In Vivo Pharmacokinetic Studies

With a demonstrated 3.2-fold longer metabolic half-life (t₁/₂ = 6.8 hours) compared to the 4-chloro analog (t₁/₂ = 2.1 hours), the 4-fluoro-2-methylpiperidine scaffold is appropriate for in vivo studies requiring sustained compound exposure over extended time courses. Researchers conducting pharmacokinetic/pharmacodynamic (PK/PD) modeling should prioritize this fluorinated scaffold when experimental designs demand reduced dosing frequency or more stable plasma concentrations.

Structure-Activity Relationship (SAR) Studies Leveraging Dual Substitution Architecture

The compound's 120 nM potency—representing a 10-fold improvement over 4-fluoropiperidine (1,200 nM) and >83-fold improvement over 2-methylpiperidine (>10,000 nM)—validates its use as a reference scaffold for SAR exploration of dual-substituted piperidines. Medicinal chemistry programs targeting CNS receptors or transporters can utilize this compound as a benchmark for evaluating the additive versus synergistic contributions of fluorine and methyl substituents in lead optimization campaigns.

SERT-Sparing Tool Compound for Monoamine Transporter Profiling

The compound's selective DAT/NET inhibition profile with minimal SERT activity makes it suitable for studies where serotonergic interference must be avoided. In behavioral pharmacology or neurochemistry experiments where confounding 5-HT-mediated effects could obscure data interpretation, this selectivity profile provides a cleaner pharmacological signal compared to non-selective monoamine transporter ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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